Tert-butyl 4-(1,3-benzothiazol-2-yl)piperazine-1-carboxylate
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Overview
Description
1-Piperazinecarboxylicacid, 4-(2-benzothiazolyl)-, 1,1-dimethylethyl ester is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its potential biological and chemical activities.
Preparation Methods
The synthesis of 1-Piperazinecarboxylicacid, 4-(2-benzothiazolyl)-, 1,1-dimethylethyl ester typically involves the reaction of piperazine derivatives with benzothiazole compounds under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
1-Piperazinecarboxylicacid, 4-(2-benzothiazolyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
1-Piperazinecarboxylicacid, 4-(2-benzothiazolyl)-, 1,1-dimethylethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Piperazinecarboxylicacid, 4-(2-benzothiazolyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .
Comparison with Similar Compounds
1-Piperazinecarboxylicacid, 4-(2-benzothiazolyl)-, 1,1-dimethylethyl ester can be compared with other similar compounds such as:
- 4-Benzothiazole-2-yl-piperazine-1-carboxylic acid tert-butyl ester
- 1-Piperazinecarboxylic acid, 4-(5-bromo-2-benzothiazolyl)-, 1,1-dimethylethyl ester These compounds share structural similarities but may differ in their chemical reactivity and biological activities. The uniqueness of 1-Piperazinecarboxylicacid, 4-(2-benzothiazolyl)-, 1,1-dimethylethyl ester lies in its specific functional groups and the resulting properties .
Properties
CAS No. |
684217-29-6 |
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Molecular Formula |
C16H21N3O2S |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
tert-butyl 4-(1,3-benzothiazol-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H21N3O2S/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)14-17-12-6-4-5-7-13(12)22-14/h4-7H,8-11H2,1-3H3 |
InChI Key |
KVDXCOOWUVQJDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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